Orthogonal Stability: Cbz Protection is Stable to TFA, Unlike Boc, Enabling Tandem Deprotection
The Cbz protecting group on this compound remains stable under the acidic conditions (e.g., 50% trifluoroacetic acid) commonly used to remove tert-butyloxycarbonyl (Boc) side-chain protecting groups. In contrast, an N-alpha-Boc-protected homoarginine analog would be concurrently deprotected, destroying orthogonality and compromising the synthetic strategy [1]. This allows for the selective deprotection of side-chain functionalities while maintaining the integrity of the N-terminal protection, a critical requirement for assembling complex peptides via convergent synthesis.
| Evidence Dimension | Chemical stability under acidic deprotection conditions (50% TFA) |
|---|---|
| Target Compound Data | Stable (Cbz group not removed) |
| Comparator Or Baseline | N-alpha-Boc-L-homoarginine: Unstable (Boc group removed) |
| Quantified Difference | Stable vs. unstable (qualitative orthogonality) |
| Conditions | Standard TFA-based cleavage cocktail in solution or solid-phase peptide synthesis |
Why This Matters
This orthogonal stability is non-negotiable for multi-step peptide synthesis where selective deprotection is required, making this compound the only viable choice when acid-labile side-chain protections are used.
- [1] Wikipedia contributors. Benzyloxycarbonyl-Gruppe [Cbz Stability]. de.wikipedia.org. View Source
